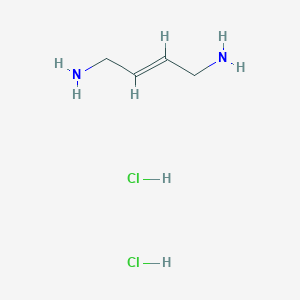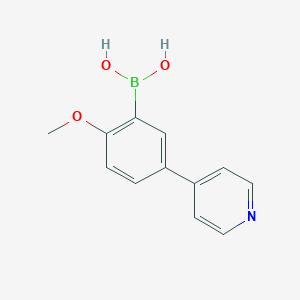![molecular formula C15H10F3NO2S B180662 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene CAS No. 106310-19-4](/img/structure/B180662.png)
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene, also known as TFPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.
作用机制
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene acts as a covalent inhibitor of PTPs by forming a stable adduct with the active site cysteine residue of the enzyme. This results in the irreversible inhibition of PTP activity, leading to the activation of downstream signaling pathways. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to selectively inhibit a subset of PTPs, including PTP1B, TCPTP, and SHP2, while sparing other members of the PTP family.
Biochemical and Physiological Effects:
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to modulate various cellular processes by regulating the activity of PTPs. For example, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to enhance insulin signaling by inhibiting PTP1B, a negative regulator of insulin signaling. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has also been shown to inhibit the proliferation of cancer cells by targeting PTPs involved in cell growth and survival pathways. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to attenuate inflammation by inhibiting PTPs involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of using 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in lab experiments is its high potency and selectivity for PTPs. This allows for the specific inhibition of PTPs of interest, without affecting other members of the PTP family. However, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene also has some limitations, including its irreversible inhibition of PTPs, which can make it difficult to study the dynamic regulation of PTP activity. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene can react with other cysteine-containing proteins, leading to off-target effects.
未来方向
There are several future directions for the use of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in scientific research. One area of interest is the development of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene-based therapies for diseases associated with dysregulated PTP activity, such as cancer and diabetes. Another area of interest is the investigation of the role of PTPs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel PTP inhibitors based on the structure of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene involves the reaction of 4-(trifluoromethyl)thiophenol with 4-chloro-2-methylphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. This method has been reported to yield 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene with high purity and yield.
科学研究应用
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been widely used in scientific research due to its potent inhibitory effects on PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been used as a tool to investigate the role of PTPs in disease pathogenesis and as a potential therapeutic target.
属性
CAS 编号 |
106310-19-4 |
|---|---|
产品名称 |
4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene |
分子式 |
C15H10F3NO2S |
分子量 |
325.31 g/mol |
IUPAC 名称 |
4-isocyanato-2-methyl-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C15H10F3NO2S/c1-10-8-11(19-9-20)2-7-14(10)21-12-3-5-13(6-4-12)22-15(16,17)18/h2-8H,1H3 |
InChI 键 |
CZFVFSDQWWYJCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
规范 SMILES |
CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



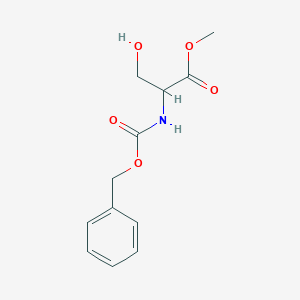
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
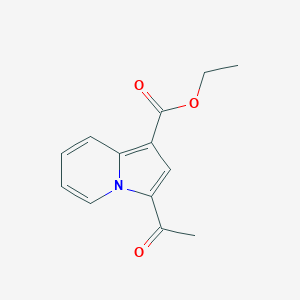
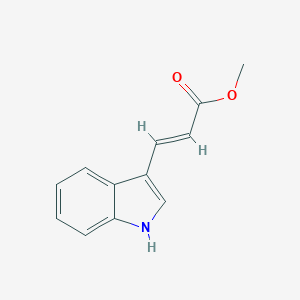
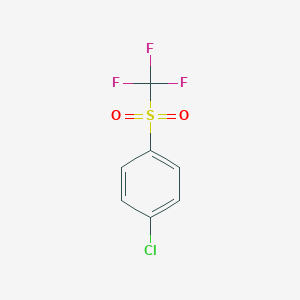
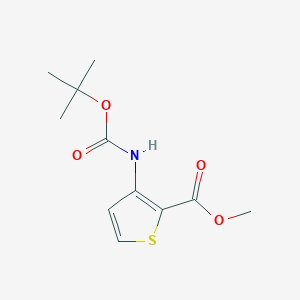
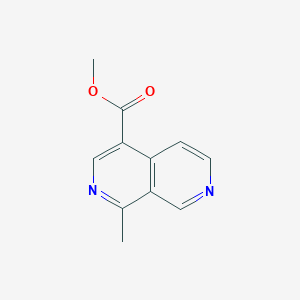
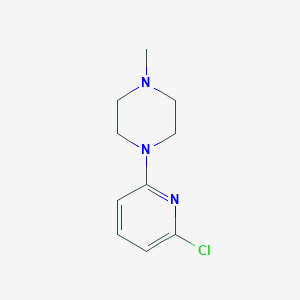
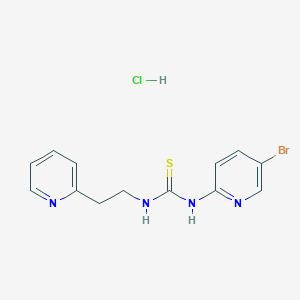
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
